N-(3,4-difluorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide
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Overview
Description
N-(3,4-DIFLUOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a chemical compound with a complex structure that includes a difluorophenyl group, a hydroxy group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIFLUOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the hexahydroquinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditionsThe hydroxy group is often introduced through oxidation reactions using reagents like manganese dioxide (MnO2) in dry dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of biocatalysts and green chemistry principles can be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIFLUOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like MnO2.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: MnO2 in dry CH2Cl2.
Reduction: NaBH4 in methanol.
Substitution: Difluorophenyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
N-(3,4-DIFLUOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a therapeutic agent in cancer research.
Industry: Utilized in the synthesis of liquid crystal monomers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3,4-DIFLUOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in cancer research, it may inhibit certain enzymes or receptors involved in cell proliferation and survival. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Similar structure but with a triazinyl moiety.
2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: Contains a difluorophenyl group but with a cyclopropane ring.
Uniqueness
N-(3,4-DIFLUOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its hexahydroquinoline core, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C16H14F2N2O3 |
---|---|
Molecular Weight |
320.29 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H14F2N2O3/c17-10-6-5-8(7-11(10)18)19-15(22)13-14(21)9-3-1-2-4-12(9)20-16(13)23/h5-7H,1-4H2,(H,19,22)(H2,20,21,23) |
InChI Key |
IVCLXERARPYMST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NC3=CC(=C(C=C3)F)F)O |
Origin of Product |
United States |
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